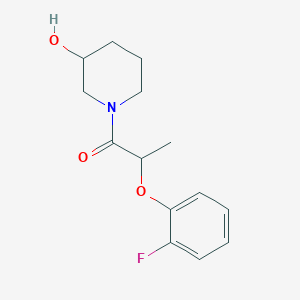
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyrimidine ring, which is a common structure in many bioactive molecules . Pyrimidine derivatives are found in numerous natural products and have applications in diverse fields, from functional materials to agrochemistry and medicinal chemistry .
Synthesis Analysis
While specific synthesis information for the requested compound was not found, related compounds, such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, have been synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .
Molecular Structure Analysis
The molecular structure of the compound would likely be determined using techniques such as FTIR, 1H-NMR, and mass spectrometry, as is common for similar compounds .
科学的研究の応用
Synthesis and Structural Analysis
- Novel compounds derived from dimethylpyrimidin derivatives have been synthesized, aiming at exploring their potential as COX-1/COX-2 inhibitors, showcasing significant analgesic and anti-inflammatory activities. These compounds exhibit a high degree of COX-2 selectivity, analogous to standard drugs like sodium diclofenac, highlighting their potential in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
- In another study, compounds with a pyrrole(H) moiety were synthesized and analyzed for DNA binding properties. These compounds are designed to target specific DNA sequences, indicating their application in gene regulation and potential therapeutic uses (Chavda et al., 2010).
Biological Activity and Drug Development
- Research into CDK inhibitors has led to the development of 2-anilino-4-(thiazol-5-yl)pyrimidine compounds, demonstrating potent inhibition of cyclin-dependent kinase-2 (CDK2). These findings are crucial for cancer therapy, as CDK2 plays a significant role in cell cycle regulation (Wang et al., 2004).
- The synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlights its role as a histone deacetylase inhibitor, showcasing significant antitumor activity. This compound represents a promising avenue for cancer treatment through epigenetic modulation (Zhou et al., 2008).
Antimicrobial and Antifungal Applications
- A study on the antifungal effects of certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives against Aspergillus terreus and Aspergillus niger demonstrated that these compounds have potential as antifungal agents. This research opens new pathways for developing treatments against fungal infections (Jafar et al., 2017).
Material Science and Nanotechnology
- The development of anti-biofilm Fe3O4@C18-[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium-2-thiolate derivative core-shell nanocoatings represents a novel approach in combating biofilm-associated fungal infections. This research suggests the potential of incorporating bioactive compounds into nanocoatings for medical applications, particularly in reducing the risk of catheter-associated infections (Olar et al., 2020).
作用機序
特性
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS/c1-7-10(19-16-15-7)11(18)13-6-8-12-5-4-9(14-8)17(2)3/h4-5H,6H2,1-3H3,(H,13,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLBNUJAOHYXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NC=CC(=N2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

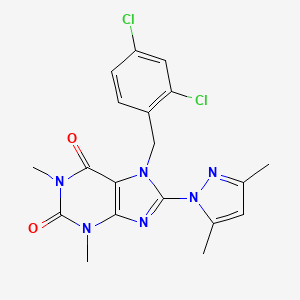
![4-acetyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2978380.png)
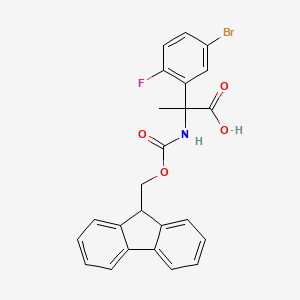
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2978386.png)

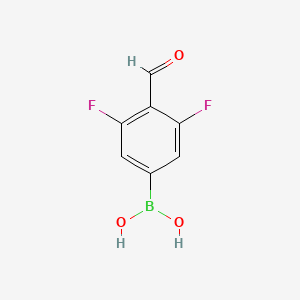
![Phenyl[(pyridin-3-ylcarbonyl)amino]acetic acid](/img/structure/B2978390.png)

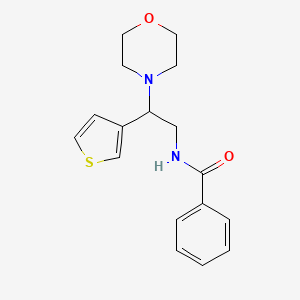
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2978395.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2978397.png)


